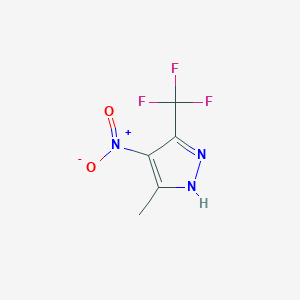

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Descripción general

Descripción

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C6H4F3N3O2. It is a pyrazole derivative characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to the pyrazole ring.

Métodos De Preparación

The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound along with some by-products that can be separated through purification techniques such as recrystallization .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at position 4 acts as an electron-withdrawing group, enabling nucleophilic substitution reactions. For example:

-

Reduction to Amine Derivatives : The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like SnCl₂/HCl . This generates 5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole, a precursor for further functionalization.

-

Displacement with Thiols : In polar aprotic solvents (e.g., DMF), the nitro group undergoes substitution with thiols (RSH) to form 4-thioether derivatives .

Cycloaddition and Ring Functionalization

The pyrazole core participates in 1,3-dipolar cycloaddition reactions due to its aromaticity and electron-deficient nature:

-

With Diazo Compounds : Ethyl diazoacetate reacts with the pyrazole under catalysis by zinc triflate (Zn(OTf)₂) to form fused pyrazolo[1,5-a]pyrimidine derivatives (Scheme 19 in ).

-

Alkyne Additions : Copper-catalyzed reactions with phenylpropargyl derivatives yield triazole-fused pyrazole systems .

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 3 deactivates the ring, directing electrophiles to specific positions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | No further nitration observed |

| Sulfonation | Oleum, 120°C | Sulfonation at position 5 (minor product) |

Catalytic Cross-Coupling

Palladium-mediated reactions enable functionalization of the pyrazole core:

-

Suzuki-Miyaura Coupling : The trifluoromethyl group stabilizes adjacent positions for aryl boronic acid coupling at position 5 (K₂CO₃, Pd(PPh₃)₄, 80°C) .

-

Heck Reaction : Electron-deficient alkenes (e.g., acrylonitrile) couple at position 4 under Pd(OAc)₂ catalysis .

Oxidation and Stability

-

Nitro Group Stability : The nitro group resists oxidation under mild conditions (e.g., H₂O₂, AcOH) but decomposes under strong oxidants like KMnO₄ .

-

Ring Oxidation : Ozone or RuO₄ cleaves the pyrazole ring, yielding diketone fragments .

Comparative Reactivity of Structural Analogs

The trifluoromethyl and nitro groups differentiate this compound from analogs:

Aplicaciones Científicas De Investigación

Chemistry

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : It participates in various organic reactions, including oxidation and substitution reactions.

Biology

The compound's unique functional groups make it a candidate for studying biological interactions:

- Enzyme Interactions : It has potential applications in studying enzyme mechanisms and biological pathways due to its ability to modulate enzyme activity.

- Pharmacological Properties : Pyrazole derivatives are recognized for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

- Inhibition of Inflammation : In animal models, it has shown significant inhibition of inflammation, particularly through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Industrial Applications

This compound is also relevant in industrial contexts:

- Development of Agrochemicals : It is used in the formulation of pesticides and herbicides.

- Specialty Chemicals : The compound finds applications in the production of dyes and other specialty chemicals.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent anticancer activity against MDA-MB-231 breast cancer cells. The compound was tested at various concentrations, showing dose-dependent inhibition of cell proliferation.

Case Study 2: Anti-inflammatory Effects

In another study investigating anti-inflammatory properties, the compound was administered to rats with carrageenan-induced paw edema. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins or nucleic acids, leading to biological effects .

The compound’s mechanism of action may involve inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparación Con Compuestos Similares

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

5-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

4-Nitro-3-(trifluoromethyl)phenol:

5-Methyl-4-nitro-1H-pyrazole: This compound lacks the trifluoromethyl group, which affects its lipophilicity and overall chemical behavior.

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS Number: 27116-80-9) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group and a nitro substituent, has been studied for its potential applications in pharmaceuticals and agrochemicals. This article provides an overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₅H₄F₃N₃O₂

- Molecular Weight : 195.1 g/mol

- Melting Point : 74–79 °C

- Solubility : Not readily soluble in water

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of trifluoromethylated pyrazoles, including this compound. For instance, compounds with similar structures have shown effectiveness against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The incorporation of bulky groups at specific positions on the pyrazole ring has been linked to enhanced antiparasitic activity .

| Compound Type | Activity | Target Pathogen |

|---|---|---|

| Trifluoromethylated Pyrazoles | Antiparasitic | Leishmania amazonensis, Trypanosoma cruzi |

Anticancer Activity

The pyrazole scaffold is well-known for its anticancer properties. Compounds containing the 1H-pyrazole framework have been developed as anticancer agents targeting various cancers, including lung, breast, and colorectal cancers. For example, derivatives of pyrazole have demonstrated significant antiproliferative effects in vitro against several cancer cell lines .

| Cancer Type | Compound Example | Activity |

|---|---|---|

| Lung Cancer | Pazopanib | Antitumor |

| Breast Cancer | Ruxolitinib | Antiproliferative |

| Colorectal Cancer | Crizotinib | Antitumor |

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. Substituted pyrazoles have shown promising results in inhibiting inflammatory pathways, with some compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μg/mL) | Comparison Drug |

|---|---|---|

| Pyrazole Derivative A | 60.56 | Diclofenac (54.65) |

| Pyrazole Derivative B | 57.24 | Diclofenac (54.65) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation.

- Interference with Cellular Signaling Pathways : The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its interaction with cellular targets.

- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazole ring significantly influence biological activity, allowing for tailored drug design.

Case Studies

- Antiparasitic Studies : A study evaluated several trifluoromethylated pyrazoles against Leishmania species, revealing that specific structural modifications led to increased efficacy against these pathogens .

- Cancer Research : In vitro studies demonstrated that certain pyrazole derivatives exhibited potent antiproliferative effects on breast cancer cell lines (e.g., MDA-MB-231), indicating their potential as therapeutic agents in oncology .

Q & A

Basic Research Question: What are effective synthetic routes for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole?

Methodological Answer:

A robust approach involves click chemistry using triazenylpyrazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reagents like copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours yields triazole-pyrazole hybrids. This method achieves ~60% yield after column chromatography . Alternative routes include nitration of pre-functionalized pyrazoles or halogenation followed by trifluoromethylation (e.g., reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride) .

Basic Research Question: How can structural confirmation of this compound be achieved?

Methodological Answer:

Combined spectroscopic and crystallographic methods are critical:

- NMR : Analyze substituent-induced chemical shifts (e.g., trifluoromethyl groups show distinct signals).

- X-ray crystallography : Resolves regiochemistry and confirms nitro group orientation (critical for reactivity studies). For example, X-ray structures of analogous pyrazoles reveal planar ring systems with substituent-dependent bond angles .

- Mass spectrometry : Confirm molecular weight (e.g., HRMS for ) .

Basic Research Question: What purification strategies are optimal for nitro- and trifluoromethyl-substituted pyrazoles?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate nitro-substituted isomers .

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) exploit differential solubility of nitro vs. trifluoromethyl groups .

- HPLC : For high-purity demands, reverse-phase C18 columns resolve closely related derivatives (e.g., 5-methyl vs. 3-methyl isomers) .

Advanced Research Question: How do electronic effects of substituents influence regioselectivity in pyrazole functionalization?

Methodological Answer:

The trifluoromethyl group (-CF) is strongly electron-withdrawing, directing electrophilic substitution to the 4-position. Nitro groups further deactivate the ring, favoring nucleophilic attacks at the 5-methyl position. Computational studies (e.g., DFT calculations) predict reaction sites by analyzing Fukui indices and electrostatic potential maps . Experimental validation via kinetic studies (e.g., competing reactions with iodine or bromine) confirms these trends .

Advanced Research Question: How can computational methods optimize reaction conditions for scaled synthesis?

Methodological Answer:

- Reaction path search algorithms : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states to identify low-energy pathways .

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts, solvents, and temperatures. For example, Bayesian optimization narrows conditions for CuAAC reactions, reducing trial-and-error cycles .

- Factorial design : Test variables (e.g., temperature, catalyst loading) systematically to identify synergistic effects. A 2 factorial design resolved that sodium ascorbate concentration has the largest impact on CuAAC yield .

Advanced Research Question: What strategies address contradictory data in nitro-group stability under reducing conditions?

Methodological Answer:

Contradictions arise from solvent-dependent reduction pathways:

- Hydrogenation : Pd/C in ethanol reduces nitro to amine, but in acetic acid, intermediates may cyclize to form indazole derivatives.

- Chemoselective agents : Use NaSO in aqueous THF to selectively reduce nitro groups while preserving trifluoromethyl substituents .

- In situ monitoring : Raman spectroscopy tracks nitro group conversion to resolve kinetic vs. thermodynamic control .

Advanced Research Question: How does isomerism impact biological activity in pyrazole-based drug candidates?

Methodological Answer:

- Regioisomers : 4-nitro vs. 5-nitro substitution alters binding to targets like carbonic anhydrase or prostaglandin synthases. Docking simulations show 4-nitro derivatives exhibit stronger hydrogen bonding with active-site histidine residues .

- Chiral analogs : Resolve enantiomers via chiral HPLC (e.g., amylose columns) and test against kinase assays. For example, (R)-isomers of related pyrazoles show 10x higher IC values against PGH2 synthase .

Advanced Research Question: What safety protocols are critical for handling nitro- and trifluoromethyl-substituted pyrazoles?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust or trifluoromethyl degradation products (e.g., HF gas) .

- PPE : Nitrile gloves and polycarbonate goggles prevent dermal/ocular exposure.

- Storage : Store in amber vials at -20°C under inert gas (argon) to prevent photolytic or hydrolytic decomposition .

Propiedades

IUPAC Name |

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQCTATYLWIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379554 | |

| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27116-80-9 | |

| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.